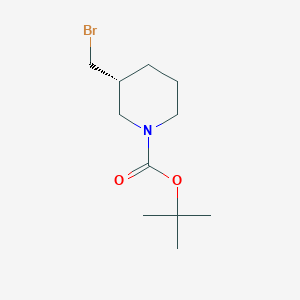

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-(bromomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGZYACWICDRRD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate chemical properties

An In-depth Technical Guide to (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral heterocyclic building block of significant interest in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a piperidine core, a reactive bromomethyl group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for constructing complex molecular architectures. The specific (R)-stereochemistry is often crucial for achieving desired pharmacological activity and selectivity in drug candidates. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, tailored for researchers and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the cornerstone of its effective application in research and development. This section outlines the key identifiers and physical characteristics of this compound.

Structure and Identifiers

The molecule consists of a piperidine ring protected at the nitrogen atom with a Boc group. The chiral center is at the 3-position, which bears a bromomethyl substituent. This substituent is the primary site of reactivity.

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C_Boc [label="C", pos="-1.2,-0.5!"]; O_Boc1 [label="=O", pos="-1.8,-1.2!"]; O_Boc2 [label="O", pos="-1.8,0.3!"]; C_tert [label="C", pos="-2.8,0.8!"]; C_tert1 [label="CH₃", pos="-3.8,0.2!"]; C_tert2 [label="CH₃", pos="-2.8,1.8!"]; C_tert3 [label="CH₃", pos="-3.5,1.2!"];

C2 [label="CH₂", pos="1.2,0.5!"]; C3 [label="CH", pos="1.5,-0.8!"]; C4 [label="CH₂", pos="0.5,-1.8!"]; C5 [label="CH₂", pos="-0.8,-1.5!"]; C6 [label="CH₂", pos="-1.2,0.3!"]; // Re-positioning for clarity

C_methyl [label="CH₂", pos="2.8,-1.2!"]; Br [label="Br", pos="3.8,-0.5!"]; H_chiral [label="(R)", style=filled, fillcolor="#F1F3F4", pos="1.8, -1.5!"];

// Define bonds edge [len=1.0]; N1 -- C_Boc; C_Boc -- O_Boc1; C_Boc -- O_Boc2; O_Boc2 -- C_tert; C_tert -- C_tert1; C_tert -- C_tert2; C_tert -- C_tert3;

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; // Completing the ring C3 -- C_methyl; C_methyl -- Br; } dend

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl (3R)-3-(bromomethyl)piperidine-1-carboxylate | N/A |

| CAS Number | 170098-93-0 | N/A |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [1] |

| Molecular Weight | 278.19 g/mol | [1] |

| InChI Key | RROJDRJBBIDJIZ-SCSAIBSYSA-N | N/A |

| SMILES | C--INVALID-LINK--Br | N/A |

Physicochemical Data

The physical properties dictate the necessary conditions for handling, storage, and reaction setup.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Off-white to light yellow solid/powder | [1] |

| Melting Point | 46.0 to 50.0 °C | |

| Boiling Point | 318.3 ± 15.0 °C (Predicted) | [1] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C, sealed in a dry place |[1][2] |

Reactivity Profile and Mechanistic Insights

The synthetic utility of this compound is governed by the interplay between the electrophilic bromomethyl group and the sterically demanding Boc-protecting group.

The Electrophilic Center: The Bromomethyl Group

The primary locus of reactivity is the carbon atom bonded to the bromine. Bromine is an excellent leaving group, making the bromomethyl moiety highly susceptible to nucleophilic attack. This functionality is ideal for bimolecular nucleophilic substitution (Sₙ2) reactions .

-

Causality: The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, rendering the carbon atom electron-deficient and thus, a prime target for nucleophiles. The primary nature of this carbon minimizes steric hindrance, further favoring an Sₙ2 pathway over Sₙ1, which would be disfavored due to the instability of a primary carbocation.

The Guardian: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves two critical functions:

-

Deactivation of the Piperidine Nitrogen: It converts the basic and nucleophilic secondary amine of the piperidine ring into a non-nucleophilic carbamate. This prevents self-reaction or unwanted side reactions where the piperidine nitrogen could act as a nucleophile.

-

Solubility Enhancement: The bulky and lipophilic tert-butyl group increases the compound's solubility in common organic solvents, facilitating its use in a wide range of reaction media.

The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine for subsequent functionalization.

Key Applications in Drug Discovery and Synthesis

This chiral building block is a valuable precursor for synthesizing a range of biologically active molecules. Its incorporation introduces a defined stereocenter and a piperidine scaffold, a common motif in many approved drugs due to its favorable pharmacokinetic properties.

-

Synthesis of Enzyme Inhibitors: Derivatives have been investigated as selective inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are implicated in pain and neuroinflammation.[3] The piperidine ring acts as a scaffold to correctly orient pharmacophoric elements within the enzyme's active site.

-

Construction of Heterocyclic Systems: It serves as an essential intermediate for creating more complex heterocyclic compounds through alkylation of other nitrogen, oxygen, or sulfur-containing rings.[4]

-

Scaffold for CNS-Active Agents: The piperidine moiety is a well-established scaffold in drugs targeting the central nervous system (CNS). This reagent provides a chiral entry point for developing novel CNS drug candidates.[3]

Experimental Protocols: A Self-Validating System

The following protocols are presented to be self-validating, meaning that successful execution relies on understanding the causality behind each step.

Representative Synthesis

The synthesis of this compound typically starts from a commercially available chiral precursor, such as (R)-piperidin-3-ylmethanol.

Protocol 1: Synthesis via Bromination of the Corresponding Alcohol

-

Step 1: Boc Protection of (R)-Piperidin-3-ylmethanol.

-

Procedure: Dissolve (R)-piperidin-3-ylmethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq). Stir at room temperature for 4-6 hours.

-

Causality: The Boc₂O is the electrophilic source of the Boc group. The base is required to neutralize the acid byproduct and to deprotonate the starting amine, increasing its nucleophilicity.

-

Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). The product, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, will have a higher Rf value than the starting material.

-

-

Step 2: Bromination of the Alcohol.

-

Procedure: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0°C. Add triphenylphosphine (PPh₃, 1.2 eq) followed by slow, portion-wise addition of carbon tetrabromide (CBr₄, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: This is an Appel reaction. The PPh₃ and CBr₄ react in situ to form a phosphonium bromide species, which activates the primary alcohol. The bromide ion then displaces the activated hydroxyl group via an Sₙ2 reaction to yield the desired product. Cooling to 0°C controls the initial exothermic reaction.

-

Validation: Monitor by TLC or LC-MS. The final product is less polar than the starting alcohol. Purify via flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Example Application: N-Alkylation of an Indole

This protocol demonstrates the use of the title compound as an alkylating agent.

Protocol 2: Synthesis of (R)-tert-butyl 3-((1H-indol-1-yl)methyl)piperidine-1-carboxylate

-

Step 1: Deprotonation of Indole.

-

Procedure: Dissolve indole (1.0 eq) in anhydrous dimethylformamide (DMF). Add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C. Stir for 30 minutes at this temperature.

-

Causality: NaH is a non-nucleophilic strong base that irreversibly deprotonates the indole nitrogen to form the highly nucleophilic indolide anion.

-

Validation: Evolution of hydrogen gas will be observed. The solution should become homogeneous.

-

-

Step 2: Alkylation.

-

Procedure: To the solution from Step 1, add a solution of this compound (1.05 eq) in DMF dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Causality: The indolide anion acts as the nucleophile, attacking the electrophilic bromomethyl carbon in an Sₙ2 fashion, displacing the bromide ion.

-

Validation: Quench the reaction carefully by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Purify by column chromatography and confirm the structure by spectroscopic methods.

-

Safety and Handling

Proper handling is essential due to the compound's reactivity and potential hazards.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[6][7] |

Precautions for Safe Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][8]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6]

-

First Aid (IF SWALLOWED): Rinse mouth. Immediately call a POISON CENTER or doctor.[6]

References

- 1. 158406-99-6 CAS MSDS ((S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. achmem.com [achmem.com]

- 3. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. 158407-04-6|tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. kishida.co.jp [kishida.co.jp]

A Comprehensive Technical Guide to the Synthesis of (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. Specifically, chiral 3-substituted piperidines are crucial building blocks for synthesizing complex molecules with high stereospecificity, which is paramount for achieving desired pharmacological activity and minimizing off-target effects. (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a key chiral intermediate, with the bromomethyl group serving as a versatile handle for introducing a variety of functional groups through nucleophilic substitution. This guide provides an in-depth exploration of a reliable and efficient synthetic route to this important compound, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points to a two-stage synthetic strategy. The primary disconnection is at the carbon-bromine bond, leading back to the corresponding chiral alcohol, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This precursor can be obtained through the enantioselective reduction of the prochiral ketone, tert-butyl 3-oxopiperidine-1-carboxylate.

Caption: Retrosynthetic pathway for the target molecule.

This guide will focus on a robust and well-documented pathway: the Corey-Bakshi-Shibata (CBS) reduction for the asymmetric synthesis of the chiral alcohol, followed by the Appel reaction for the subsequent bromination.

Part 1: Synthesis of the Chiral Precursor, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

The cornerstone of this synthesis is the establishment of the desired stereocenter. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols, often with high enantiomeric excess.[2][3][4][5][6]

The Corey-Bakshi-Shibata (CBS) Reduction: Mechanism and Rationale

The CBS reduction employs a chiral oxazaborolidine catalyst in conjunction with a borane source, typically borane-tetrahydrofuran (BH3•THF) or borane dimethyl sulfide (BMS).[5] The enantioselectivity of the reaction is dictated by the chiral environment created by the catalyst.

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[3][5] The ketone substrate then coordinates to this Lewis acidic boron in a sterically controlled manner, favoring the presentation of one of the ketone's enantiotopic faces to the activated hydride for reduction. This directed hydride transfer results in the formation of the desired chiral alcohol with high enantioselectivity.[5]

Caption: Simplified mechanism of the CBS reduction.

Experimental Protocol: CBS Reduction

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| tert-butyl 3-oxopiperidine-1-carboxylate | 199.25 | 10.0 | 1.0 |

| (R)-(-)-2-Methyl-CBS-oxazaborolidine (1M in toluene) | - | 1.0 | 0.1 |

| Borane dimethyl sulfide complex (BMS) | 75.97 | 12.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | - | - |

| Methanol | 32.04 | - | - |

| 1 M Hydrochloric Acid (HCl) | - | - | - |

| Saturated Sodium Bicarbonate Solution | - | - | - |

| Brine | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl 3-oxopiperidine-1-carboxylate (10.0 mmol).

-

Dissolve the ketone in anhydrous THF (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 mmol, 1.0 mL of 1M solution in toluene) via syringe.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add the borane dimethyl sulfide complex (12.0 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol (10 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1 M HCl (20 mL) and stir for another 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[7][8]

Part 2: Bromination of the Chiral Alcohol

The conversion of the primary alcohol to the corresponding bromide is a critical step. The Appel reaction is an excellent choice for this transformation as it proceeds under mild, neutral conditions, which helps to preserve the acid-labile Boc protecting group and the stereochemical integrity of the chiral center.[9][10][11][12]

The Appel Reaction: Mechanism and Advantages

The Appel reaction utilizes triphenylphosphine (PPh3) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr4), to convert an alcohol to an alkyl halide.[9][10] The reaction is driven by the formation of the highly stable triphenylphosphine oxide (Ph3P=O) byproduct.[12]

The mechanism begins with the reaction of triphenylphosphine with carbon tetrabromide to form a phosphonium salt. The alcohol then acts as a nucleophile, attacking the phosphonium ion to form an alkoxyphosphonium intermediate. The bromide ion, generated in the initial step, then displaces the triphenylphosphine oxide in an SN2 fashion, resulting in the desired alkyl bromide with inversion of configuration at the reacting carbon.[11][12] For a primary alcohol, such as in our substrate, the stereochemical inversion is not a factor at the carbinol carbon itself, but the mildness of the reaction ensures the integrity of the adjacent stereocenter.

Caption: Simplified mechanism of the Appel reaction.

Experimental Protocol: Appel Reaction

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 215.29 | 5.0 | 1.0 |

| Triphenylphosphine (PPh3) | 262.29 | 7.5 | 1.5 |

| Carbon Tetrabromide (CBr4) | 331.63 | 7.5 | 1.5 |

| Anhydrous Dichloromethane (DCM) | - | - | - |

| Saturated Sodium Bicarbonate Solution | - | - | - |

| Brine | - | - | - |

| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | - | - |

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (5.0 mmol) and triphenylphosphine (7.5 mmol) in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve carbon tetrabromide (7.5 mmol) in anhydrous dichloromethane (20 mL).

-

Add the CBr4 solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.[13]

-

Upon completion, quench the reaction with the addition of water (30 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide. To remove this, triturate the crude residue with a minimal amount of cold diethyl ether or a mixture of diethyl ether and hexanes. The triphenylphosphine oxide will precipitate and can be removed by filtration.

-

Concentrate the filtrate and purify the resulting oil by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

Alternative Bromination Method: The Mitsunobu Reaction

The Mitsunobu reaction is another powerful tool for converting alcohols to a variety of functional groups, including bromides, with inversion of stereochemistry.[14][15][16][17] It typically involves an alcohol, a nucleophile (in this case, a bromide source), triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] While effective, the Mitsunobu reaction requires careful handling of the azodicarboxylate reagents, which can be hazardous.[18] Additionally, the purification can be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate byproduct. For the synthesis of this compound, the Appel reaction is often preferred for its operational simplicity and easier purification.

Conclusion

The synthetic route detailed in this guide, employing a Corey-Bakshi-Shibata reduction followed by an Appel reaction, represents a robust and efficient method for the preparation of this compound. The use of the CBS reduction ensures high enantioselectivity in the formation of the chiral alcohol precursor, while the Appel reaction provides a mild and effective means of bromination without compromising the integrity of the molecule. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 140695-85-8|(R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 9. Appel reaction - Wikipedia [en.wikipedia.org]

- 10. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. orgosolver.com [orgosolver.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 17. Mitsunobu Reaction [organic-chemistry.org]

- 18. organic-synthesis.com [organic-synthesis.com]

Spectroscopic Characterization of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its utility in the synthesis of complex molecular architectures necessitates a thorough understanding of its structural and chemical properties. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The analysis presented herein is grounded in fundamental spectroscopic principles and supported by comparative data from analogous structures, offering a robust framework for the identification and characterization of this important synthetic intermediate. This guide also includes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data.

Introduction

The precise characterization of synthetic intermediates is a cornerstone of modern drug discovery and development. This compound, featuring a chiral center and a reactive bromomethyl group, is a versatile synthon for introducing the piperidine scaffold into a wide array of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable and readily cleavable handle for multi-step synthetic sequences. Accurate and unambiguous confirmation of the structure and purity of this compound is paramount to ensure the fidelity of subsequent chemical transformations.

This guide serves as a detailed reference for the spectroscopic properties of this compound. By examining its NMR, IR, and MS data, researchers can confidently verify its identity and purity, troubleshoot synthetic challenges, and gain deeper insights into its chemical behavior. The spectroscopic data for the (S)-enantiomer, (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate (CAS 158406-99-6), is identical to the (R)-enantiomer and is used as a reference for this guide.[1][2][3]

Molecular Structure and Properties

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Figure 1: 2D representation of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [1] |

| Molecular Weight | 278.19 g/mol | [1] |

| CAS Number | 158406-99-6 ((S)-enantiomer) | [1] |

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the presence of the Boc group, rotational isomers (rotamers) may be observed, leading to a broadening or duplication of some signals in the NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, oxygen, and bromine atoms.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~3.9 - 4.1 | m | 2H | H-6 (axial & equatorial) | Protons on the carbon adjacent to the nitrogen are deshielded. |

| ~3.4 - 3.6 | m | 2H | -CH₂Br | Protons on the carbon bearing the bromine are significantly deshielded. |

| ~2.8 - 3.0 | m | 1H | H-3 | The proton on the chiral center. |

| ~2.6 - 2.8 | m | 2H | H-2 (axial & equatorial) | Protons on the carbon adjacent to the nitrogen. |

| ~1.8 - 2.0 | m | 1H | H-5 (axial) | Piperidine ring protons. |

| ~1.6 - 1.8 | m | 2H | H-4 (axial & equatorial) | Piperidine ring protons. |

| ~1.4 - 1.6 | m | 1H | H-5 (equatorial) | Piperidine ring protons. |

| 1.46 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~154.7 | C=O (Boc) | The carbonyl carbon of the carbamate is found in this characteristic region. |

| ~79.5 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~46.5 | C-2 | Carbon adjacent to the nitrogen. |

| ~44.5 | C-6 | Carbon adjacent to the nitrogen. |

| ~38.0 | C-3 | The chiral carbon, shifted downfield by the bromomethyl group. |

| ~35.0 | -C H₂Br | The carbon bearing the bromine atom is significantly deshielded. |

| ~28.4 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

| ~28.0 | C-4 | Piperidine ring carbon. |

| ~24.5 | C-5 | Piperidine ring carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 4: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~2975, 2860 | Strong | C-H stretch | Aliphatic (piperidine and Boc) |

| ~1690 | Strong | C=O stretch | Carbamate carbonyl |

| ~1420 | Medium | C-H bend | CH₂ scissoring |

| ~1365 | Medium | C-H bend | tert-butyl umbrella mode |

| ~1250, 1160 | Strong | C-O stretch | Carbamate |

| ~650 - 750 | Medium-Weak | C-Br stretch | Alkyl bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electrospray ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule or adducts.

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion | Rationale for Formation |

| 278.07, 280.07 | [M+H]⁺ | Protonated molecular ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da. |

| 300.05, 302.05 | [M+Na]⁺ | Sodium adduct of the molecular ion. The bromine isotopic pattern will be observed. |

| 222.11 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 178.08 | [M+H - Boc]⁺ | Loss of the entire Boc group. |

Experimental Protocols

Acquiring high-quality spectroscopic data is contingent on proper sample preparation and instrument operation.

NMR Spectroscopy

References

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: A Keystone Chiral Building Block for Novel Therapeutics

Abstract: The piperidine scaffold is a dominant structural motif in medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3][4] The precise control of stereochemistry is paramount in modern drug discovery, as different enantiomers of a chiral molecule can exhibit widely varying biological activities, efficacies, and safety profiles.[5][6][7] This technical guide delves into the role of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, a specialized chiral building block, in the synthesis of advanced therapeutics. We will explore its chemical reactivity, focusing on the mechanistic principles that make it a versatile electrophile for constructing complex molecular architectures. Furthermore, this guide will provide detailed experimental protocols and showcase its application in the synthesis of clinically relevant compounds, underscoring its strategic importance for researchers, scientists, and drug development professionals.

Part 1: The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

The six-membered nitrogen-containing heterocycle known as piperidine is a privileged structure in drug design.[2][3] Its prevalence in numerous FDA-approved drugs is a testament to its utility. The inclusion of a piperidine ring can modulate key properties of a drug molecule, including:

-

Physicochemical Properties: The nitrogen atom of the piperidine ring is typically basic (pKa ~11.2), allowing for the formation of water-soluble salts, which is crucial for drug formulation and administration. The ring's saturated, three-dimensional nature can also disrupt planarity, often improving solubility and reducing toxicity.[8]

-

Pharmacokinetic Profile: The piperidine scaffold can enhance metabolic stability, improve membrane permeability, and positively influence the overall absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[1][3]

-

Biological Activity and Selectivity: The defined three-dimensional shape of substituted piperidines allows for precise interactions with biological targets, leading to enhanced potency and selectivity.[1][2]

The importance of chirality cannot be overstated. Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug.[6] Utilizing an enantiomerically pure building block like this compound ensures that the final drug molecule has the correct stereochemistry for optimal target engagement, thereby maximizing therapeutic benefit and minimizing potential off-target effects.[5][7][9]

Part 2: Synthesis and Characterization

This compound is typically synthesized from a readily available chiral starting material, such as (R)-3-(hydroxymethyl)piperidine. The synthesis involves two key transformations: protection of the piperidine nitrogen and conversion of the primary alcohol to a bromide.

Synthetic Workflow Diagram

References

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 6. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate literature review

An In-depth Technical Guide to (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate: Synthesis, Characterization, and Application

Introduction: The Significance of the Chiral Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and pharmaceuticals.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling complex and specific interactions with biological targets.[2] Within this class, chiral piperidines are of paramount importance, as the stereochemistry of a drug molecule can profoundly influence its efficacy, safety, and pharmacokinetic properties.

This guide focuses on This compound , a highly valuable chiral building block for drug discovery and development. Its structure combines three key features:

-

A piperidine core, providing a versatile 3D framework.

-

A tert-butoxycarbonyl (Boc) protecting group on the nitrogen, which neutralizes its basicity and allows for controlled reactions at other positions.[3][4]

-

A reactive bromomethyl group at the chiral C3 position, which serves as an electrophilic handle for introducing the piperidine moiety into larger molecules via nucleophilic substitution.

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, reactivity, and strategic applications of this essential chemical intermediate.

Strategic Synthesis: From Chiral Alcohol to Functionalized Building Block

The most direct and reliable synthetic route to this compound begins with the corresponding chiral alcohol, (R)-piperidin-3-yl)methanol. The synthesis is conceptually a two-step process involving nitrogen protection followed by hydroxyl-to-bromide conversion.

Pillar 1: The Rationale for N-Boc Protection

The secondary amine of the piperidine ring is both nucleophilic and basic, which would interfere with the subsequent bromination step. Therefore, protection is mandatory. The tert-butoxycarbonyl (Boc) group is the protector of choice for several reasons:

-

Stability: It is robust and stable under a wide range of reaction conditions, including nucleophilic and mildly electrophilic environments, ensuring it remains intact during the bromination of the alcohol.[5]

-

Ease of Introduction: It is readily installed using di-tert-butyl dicarbonate ((Boc)₂O), a common and efficient reagent.[6][7]

-

Orthogonality: The Boc group is cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), which are orthogonal to the conditions used to cleave many other common protecting groups, allowing for selective deprotection strategies in multi-step syntheses.[3][4]

The mechanism involves the nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of (Boc)₂O, leading to the formation of the protected carbamate.[7]

Pillar 2: The Conversion of Alcohol to Alkyl Bromide

With the nitrogen secured, the primary alcohol at the C3 position is converted into a good leaving group to facilitate its displacement by a bromide ion. A direct reaction with hydrobromic acid (HBr) is generally avoided as the strong acidic conditions could prematurely cleave the Boc group.[8]

A more controlled and widely adopted strategy is the Appel reaction or a variation thereof. This involves reacting the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).[8] The causality behind this choice is the in situ formation of a phosphonium intermediate, which transforms the hydroxyl group into an excellent leaving group, readily displaced by bromide in a classic Sₙ2 reaction. This method proceeds under mild, neutral conditions, preserving the integrity of the acid-sensitive Boc group.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

The following protocol represents a standard, reliable method for laboratory-scale synthesis.

Step 1: Synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

-

To a stirred solution of (R)-piperidin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected intermediate as a clear oil or white solid.

Step 2: Synthesis of this compound

-

Dissolve the product from Step 1 (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product.

Spectroscopic Characterization and Data

Confirming the identity and purity of the final compound is critical. The following table summarizes the expected spectroscopic data.

| Technique | Parameter | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | Boc Group (9H) | ~1.46 ppm (singlet) | Protons of the three equivalent methyl groups on the tert-butyl moiety.[9] |

| Piperidine Ring (9H) | 1.20 - 4.10 ppm (complex multiplets) | Diastereotopic protons on the saturated ring, with significant overlap. | |

| Bromomethyl CH₂Br (2H) | ~3.40 - 3.60 ppm (multiplet) | Protons adjacent to the electronegative bromine atom are deshielded.[10] | |

| ¹³C NMR | Boc -C(CH₃)₃ | ~28.5 ppm | Methyl carbons of the Boc group.[11][12] |

| Boc -C(CH₃)₃ | ~79.5 ppm | Quaternary carbon of the Boc group.[11] | |

| Piperidine Carbons | ~25 - 50 ppm | Carbons of the saturated heterocyclic ring. | |

| Bromomethyl CH₂Br | ~35 - 40 ppm | Carbon atom directly attached to bromine. | |

| Carbonyl C=O | ~155.0 ppm | Carbonyl carbon of the carbamate.[11] | |

| Mass Spec (ESI-MS) | [M+H]⁺ | ~278.0/280.0 | Corresponds to the protonated molecule. The two peaks of nearly equal intensity are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

Note: Exact chemical shifts can vary depending on the solvent and instrument used. The data for the (S)-enantiomer are also available for comparison.[13]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its predictable reactivity as an electrophile. The C-Br bond is polarized, making the methylene carbon susceptible to nucleophilic attack.

Core Reactivity: A Versatile Electrophile

This building block is an excellent substrate for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles, including:

-

Amines (Primary and Secondary): To form substituted aminomethylpiperidines.

-

Alcohols and Phenols: To form ether linkages.

-

Thiols: To form thioether linkages.

-

Carboxylates: To form ester linkages.

This versatility allows for the covalent attachment of the chiral piperidine scaffold to diverse molecular frameworks, a common strategy in the construction of complex drug candidates.[14]

General Synthetic Application Workflow

Caption: General workflow for using the building block.

The Crucial Deprotection Step

After the piperidine moiety has been incorporated, the final step is often the removal of the Boc group to unmask the secondary amine. This is typically achieved under strong acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM or with HCl in a solvent like dioxane or methanol.[3][4] The liberated secondary amine is often critical for the biological activity of the final molecule, as it can be protonated at physiological pH to form a salt, enhancing solubility or enabling a key ionic interaction with the target protein.

Case Studies: Application in Medicinal Chemistry

The (R)-3-substituted piperidine motif is a key component in various biologically active agents.

-

γ-Secretase Modulators: Heterocyclic building blocks like (R)-tert-Butyl 3-aminopiperidine-1-carboxylate, a close analogue, are used to synthesize γ-secretase modulators. These compounds are investigated for their potential to lower the production of amyloid-beta (Aβ42) peptides, a hallmark of Alzheimer's disease.[15] The bromomethyl derivative provides a direct route to C-alkylated analogues in this class.

-

Enzyme Inhibitors: Derivatives of substituted piperidines have been developed as selective inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in pain and neuroinflammation pathways.[10] The chiral piperidine scaffold helps position key functional groups for optimal binding in the enzyme's active site.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling is essential.

-

Hazards: this compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[16][17] It may also cause skin irritation.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10]

-

Storage: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place, preferably at temperatures below 15°C.[10][17] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.[17]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the efficient and stereocontrolled synthesis of complex molecules. Its robust and predictable synthesis, combined with its versatile reactivity as an electrophile, makes it an indispensable building block in modern medicinal chemistry. By enabling the introduction of the valuable (R)-3-methylpiperidine scaffold, it provides researchers with a reliable pathway to novel therapeutics with precisely engineered three-dimensional structures. This guide provides the foundational knowledge for its effective synthesis, characterization, and application in the pursuit of new and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. biosynth.com [biosynth.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Benchchem [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate (158406-99-6) 1H NMR [m.chemicalbook.com]

- 14. lookchem.com [lookchem.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a chiral synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical development. As a bifunctional molecule, it incorporates a reactive bromomethyl group and a Boc-protected piperidine ring, a common scaffold in numerous bioactive compounds. The specific (R)-enantiomer is crucial for creating stereochemically defined molecules, which is paramount for achieving desired pharmacological activity and minimizing off-target effects. This guide provides a comprehensive overview of its chemical identity, safety data, synthesis, and applications, serving as a technical resource for professionals in the field.

While a specific CAS number for the (R)-enantiomer has not been definitively identified in public databases, the racemic mixture and the (S)-enantiomer are well-documented. For the purpose of this guide, we will refer to the data available for the racemate and the closely related (S)-enantiomer, with the understanding that the physicochemical properties of the (R)-enantiomer will be identical to its (S)-counterpart, and the safety profile is expected to be very similar to the racemate.

Chemical Identity and Properties

The structural features of this compound make it a versatile reagent in organic synthesis. The Boc-protecting group ensures the stability of the piperidine nitrogen, allowing for selective reactions at the bromomethyl moiety.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | (R)-1-Boc-3-(bromomethyl)piperidine | N/A |

| CAS Number | Not explicitly found for (R)-isomer. Racemate: 193629-39-9. (S)-isomer: 158406-99-6. | [1] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [1] |

| Molecular Weight | 278.19 g/mol | [1] |

| Appearance | Expected to be a solid | |

| Solubility | Soluble in organic solvents like ethanol and methanol. | [2] |

Safety and Handling

As a brominated organic compound, this compound requires careful handling in a laboratory setting. The following safety information is derived from the safety data sheet (SDS) of the racemic mixture.

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Synthesis and Mechanistic Insights

The synthesis of enantiomerically pure this compound is a key challenge. A common and logical synthetic pathway involves the conversion of a readily available chiral precursor, such as (R)-N-Boc-3-aminopiperidine. The synthesis of this precursor itself is a critical step, often starting from prochiral ketones or utilizing chiral pool starting materials like L-glutamic acid.[3]

A plausible synthetic route from (R)-N-Boc-3-hydroxymethylpiperidine would involve a two-step process:

-

Activation of the Hydroxyl Group: The primary alcohol is first converted into a good leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine or pyridine. This step proceeds via a standard nucleophilic attack of the alcohol on the sulfonyl chloride.

-

Nucleophilic Substitution with Bromide: The resulting tosylate or mesylate then undergoes an SN2 reaction with a bromide source, such as lithium bromide or sodium bromide, in a suitable polar aprotic solvent like acetone or DMF. This reaction inverts the stereocenter if the starting material was chiral at the carbon bearing the hydroxyl group, however, in this case, the stereocenter is adjacent to the reaction center and its configuration is retained.

Caption: Plausible synthetic pathway to the target compound.

Applications in Drug Development

Chiral piperidine scaffolds are prevalent in a vast array of pharmaceuticals.[4][5] The introduction of a specific stereocenter can significantly enhance biological activity, improve selectivity for the target receptor, and optimize pharmacokinetic properties.[4] this compound serves as a valuable building block for introducing this chiral motif.

The reactive bromomethyl group allows for facile alkylation of various nucleophiles, such as amines, phenols, and thiols, to construct more complex molecular architectures. This makes it a key intermediate in the synthesis of drug candidates for a range of therapeutic areas. For instance, the closely related precursor, (R)-N-Boc-3-aminopiperidine, is a crucial intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used for the treatment of type 2 diabetes.[3][6]

Experimental Protocol: Alkylation of a Phenolic Nucleophile

This protocol provides a general methodology for the utilization of this compound in a typical alkylation reaction.

Materials:

-

This compound

-

A substituted phenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Caption: General workflow for a phenolic alkylation reaction.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, stereochemically defined molecules in drug discovery. Its careful handling is essential due to its hazardous properties. While the direct synthesis of this specific enantiomer requires careful chiral control, its utility in constructing novel pharmaceutical agents is significant. This guide provides a foundational understanding for researchers and scientists working with this important class of chemical intermediates.

References

- 1. achmem.com [achmem.com]

- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: A Technical Guide to its Emergence and Synthetic Evolution

Abstract

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, a chiral piperidine derivative, has emerged as a critical building block in modern medicinal chemistry. Its significance is intrinsically linked to the development of high-value therapeutics, most notably the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This guide provides an in-depth exploration of the compound's history, not as a singular discovery, but as an integral component born from the pursuit of complex drug candidates. We will dissect the evolution of its synthesis, from foundational, logic-driven transformations to the advanced, highly efficient catalytic methods that represent the cutting edge of chemical manufacturing. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital synthetic intermediate.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in pharmaceutical science.[1] Its three-dimensional structure and ability to engage in key binding interactions have made it a cornerstone of countless approved drugs.[1] Achieving stereochemical control, particularly at the C3 position, is a formidable challenge that, when overcome, unlocks access to a vast chemical space for developing potent and selective therapeutics. The journey to synthesize enantiomerically pure 3-substituted piperidines like this compound is a story of increasing chemical sophistication, driven by the relentless demands of drug discovery.

A History Forged in Drug Development: The Niraparib Nexus

The history of this compound is not one of isolated academic discovery but of industrial necessity. Its genesis is directly tied to the development of the PARP inhibitor Niraparib (MK-4827) by Merck.[2] PARP inhibitors represent a targeted therapy for cancers with specific DNA repair deficiencies, such as those with BRCA-1 and -2 mutations.[2]

The core structure of Niraparib features a chiral (S)-3-arylpiperidine moiety.[2][3] A logical retrosynthetic analysis reveals that a key step in its construction is the alkylation of a suitable nucleophile with an electrophilic, enantiopure piperidine building block. This compound emerged as an ideal candidate for this role. The Boc-protecting group offers stability and facilitates purification, while the bromomethyl group provides a reactive handle for forming the crucial carbon-carbon bond, and the (R)-stereocenter dictates the final, biologically active (S)-configuration of the drug's piperidine ring after inversion of stereochemistry during the coupling reaction or subsequent steps.

The initial syntheses developed during the Niraparib campaign, while effective, often relied on classical resolution or less efficient methods, paving the way for the development of more advanced and scalable routes.[2][4]

The Evolution of Synthesis

The synthesis of this key intermediate can be understood through a multi-generational lens: a foundational, precursor-based approach and the subsequent development of highly advanced, asymmetric methods to construct the chiral core itself.

Retrosynthetic Analysis

A retrosynthetic breakdown highlights the strategic importance of the title compound. The primary disconnection points to its precursor, the corresponding chiral alcohol, which can be accessed through various asymmetric synthesis or resolution strategies.

Caption: Retrosynthetic pathway for the Niraparib core.

Foundational Synthesis: Bromination of the Chiral Alcohol

The most direct and historically relevant method for preparing the title compound involves the bromination of its readily available precursor, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 140695-85-8).[5] This transformation is a standard procedure in organic synthesis, prized for its reliability.

Causality of Experimental Choices:

-

Starting Material: The use of the enantiopure alcohol is the most straightforward way to ensure the final product has the correct stereochemistry.

-

Protecting Group: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the reaction conditions required for bromination and its ease of removal under acidic conditions later in the drug synthesis pathway.[6]

-

Brominating Agent: A common choice is phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). These reagents are highly effective for converting primary alcohols to the corresponding bromides with minimal side reactions. The CBr₄/PPh₃ system (Appel reaction) is often preferred for its milder conditions.

-

To a stirred solution of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert nitrogen atmosphere, add triphenylphosphine (1.2 eq).

-

Slowly add a solution of carbon tetrabromide (1.2 eq) in DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the final product.

Advanced Strategies: Asymmetric Synthesis of the Piperidine Core

While the foundational route is effective, its reliance on a pre-existing chiral starting material shifts the challenge to the synthesis of the alcohol itself. Modern organic chemistry has addressed this head-on, developing innovative methods to construct the chiral 3-substituted piperidine core from simple, achiral precursors. These methods represent a significant leap in efficiency and scalability.

This strategy utilizes a combination of chemical and biological catalysts to transform simple pyridine derivatives into chiral piperidines. A key development involves a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high enantiomeric excess. This approach has been successfully applied to generate key intermediates for Niraparib synthesis.

Caption: Chemo-enzymatic synthesis of chiral piperidines.

A powerful method developed by Fletcher and coworkers involves a Rhodium-catalyzed asymmetric reductive Heck reaction.[4][7] This approach couples readily available boronic acids with a dihydropyridine intermediate, which is generated in-situ from pyridine.[4][7] This strategy allows for the rapid and highly enantioselective synthesis of a wide array of 3-substituted tetrahydropyridines, which can then be reduced to the desired piperidines.[4][7] This method is notable for its broad functional group tolerance and scalability.[4][7]

Causality of Experimental Choices:

-

Catalyst System: A rhodium catalyst paired with a chiral phosphine ligand (e.g., (S)-Segphos) is crucial for inducing high enantioselectivity in the carbon-carbon bond-forming step.[4]

-

Substrate Activation: Pyridine itself is aromatic and unreactive. It is first partially reduced and converted to a phenyl pyridine-1(2H)-carboxylate, making it susceptible to the asymmetric carbometalation.[4][7]

-

Coupling Partner: The use of boronic acids provides access to a vast diversity of aryl and vinyl groups that can be installed at the 3-position.[4]

Data Summary: A Comparative Overview of Synthetic Routes

| Synthetic Strategy | Starting Materials | Key Transformation | Advantages | Disadvantages |

| Foundational | (R)-3-(hydroxymethyl)piperidine | Alcohol Bromination | Reliable, high-yielding transformation. | Relies on an expensive, pre-existing chiral starting material. |

| Chemo-Enzymatic | Substituted Pyridines | Biocatalytic cascade | High enantioselectivity, sustainable (uses enzymes), mild conditions. | Enzyme availability and stability can be a concern for large-scale production. |

| Rh-Catalyzed | Pyridine, Boronic Acids | Asymmetric Reductive Heck | Highly enantioselective, scalable, broad substrate scope.[4][7] | Requires expensive precious metal catalyst and chiral ligands. |

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in drug development. Its history is not that of a singular invention, but of a rational design and evolution to meet the synthetic demands of a groundbreaking cancer therapy. The progression from precursor-based methods to sophisticated catalytic asymmetric syntheses of its core structure showcases the drive for efficiency, scalability, and elegance in modern pharmaceutical chemistry. As new therapeutics are designed, the demand for such well-defined, versatile chiral building blocks will only continue to grow, ensuring its enduring relevance in the field.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 5. 140695-85-8|(R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 7. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate solubility and stability

An In-depth Technical Guide to the Solubility and Stability of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Introduction

This compound is a key chiral building block in contemporary medicinal chemistry and drug development. Its utility in the synthesis of complex molecular architectures, particularly as a precursor for various piperidine-containing therapeutic agents, necessitates a thorough understanding of its fundamental physicochemical properties.[1][2][3] This guide provides a comprehensive overview of the critical parameters of solubility and stability for this compound, offering both theoretical insights and practical, field-proven methodologies for their determination. The protocols outlined herein are designed to equip researchers, scientists, and drug development professionals with the tools to ensure the quality, reliability, and success of their scientific endeavors.

Physicochemical Profile

A foundational understanding of the molecular structure of this compound is paramount to predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [4][5][6] |

| Molecular Weight | 278.19 g/mol | [4][5][6][7] |

| Appearance | White to off-white solid | [8][9] |

| CAS Number | 158406-99-6 | [4] |

The molecule possesses a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and a reactive primary alkyl bromide. The piperidine ring itself is a saturated heterocycle. This combination of a nonpolar protecting group and a polar, reactive functional group suggests a nuanced solubility profile, with good solubility in a range of organic solvents but limited aqueous solubility. The presence of the bromomethyl group also signals potential instability, particularly susceptibility to nucleophilic substitution and elimination reactions.

Solubility Determination: A Practical Approach

Accurate solubility data is crucial for reaction setup, purification, and formulation development. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability, particularly for compounds with low to moderate solubility.[10][11]

Recommended Solvents for Screening

A preliminary screening of solubility in a diverse set of solvents is recommended. This will provide a qualitative understanding of the compound's polarity and inform the selection of solvents for quantitative analysis.

-

Nonpolar: Toluene, Heptane

-

Moderately Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)

-

Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol (IPA)

-

Aqueous: Buffered solutions (pH 4.5, 7.4), Purified Water

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to quantitatively determine the solubility of this compound in a chosen solvent.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. An excess is visually confirmed by the presence of undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of the excess solid.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining particulate matter.[10]

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility as the mean of at least three independent measurements.

-

Express solubility in mg/mL or mol/L.

-

Visualization of the Solubility Workflow

Stability Assessment: Ensuring Compound Integrity

The stability of this compound is a critical parameter, as degradation can lead to impurities that may affect reaction outcomes and the safety profile of downstream products.[12][13][14] The primary routes of degradation are likely hydrolysis of the Boc group under acidic conditions and nucleophilic substitution or elimination of the bromide.

Factors Influencing Stability

-

Temperature: Elevated temperatures can accelerate degradation rates.

-

pH: The Boc protecting group is labile to strong acids. Basic conditions may promote elimination reactions.

-

Light: Photodegradation is a possibility for many organic molecules.

-

Moisture: Water can act as a nucleophile, leading to hydrolysis of the bromomethyl group to the corresponding alcohol.

-

Oxidizing Agents: Contact with strong oxidizers should be avoided.[15]

Recommended Storage Conditions

Based on general best practices for similar compounds, the following storage conditions are recommended to ensure long-term stability:

-

Temperature: Store in a cool, dry place.[16] Refrigeration (2-8 °C) is often recommended for long-term storage.[1][5]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.[9][15]

-

Container: Use a tightly sealed, opaque container to protect from light and moisture.[16][17]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[14] This information is invaluable for developing stability-indicating analytical methods.

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV lamp

-

Oven

-

HPLC-MS system

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using an HPLC-MS system to separate the parent compound from its degradation products and to obtain mass information for structural elucidation of the degradants.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to that of an unstressed control sample.

-

Identify the major degradation products and propose their structures based on their mass-to-charge ratios.

-

Visualization of Potential Degradation Pathways

Conclusion

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. achmem.com [achmem.com]

- 6. 1-Boc-3-bromomethylpiperidine | C11H20BrNO2 | CID 21188531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tert-butyl (R)-4(3-dimethylamino)acryloyl)piperidine-1-carboxylate Manufacturer, Supplier from Aurangabad [anjalilabs.co.in]

- 9. tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. scispace.com [scispace.com]

- 11. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 12. westgard.com [westgard.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. bioprocessintl.com [bioprocessintl.com]

- 15. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Benchchem [benchchem.com]

- 16. kishida.co.jp [kishida.co.jp]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: A Keystone Chiral Building Block for Novel Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets. This guide focuses on a specific, high-value chiral building block: (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate . While not biologically active in its own right, this compound is a powerful synthetic intermediate poised for the development of next-generation therapeutics. Its defined stereochemistry and reactive bromomethyl handle provide a direct route to novel chemical entities targeting kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes like dipeptidyl peptidase-4 (DPP-4). This document will elucidate the synthetic versatility of this building block, explore its potential in targeting key disease pathways, and provide robust, field-proven experimental protocols for its application in drug discovery campaigns.